molecular formula C6H2ClIN2 B15132300 2-Pyridinecarbonitrile, 4-chloro-3-iodo-

2-Pyridinecarbonitrile, 4-chloro-3-iodo-

Cat. No.: B15132300
M. Wt: 264.45 g/mol
InChI Key: QBMZKEBSDWVALM-UHFFFAOYSA-N
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Description

4-chloro-3-iodopyridine-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C6H2ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, and a nitrile group at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodopyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method includes the iodination of 4-chloro-2-cyanopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 4-chloro-3-iodopyridine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-iodopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid.

    Coupling Reactions: Catalysts like palladium or copper, along with ligands and bases, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Reduction Products: Aminopyridines or other reduced derivatives.

Scientific Research Applications

4-chloro-3-iodopyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-iodopyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitrile group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-iodopyridine-3-carbonitrile
  • 4-chloro-3-iodopyridine
  • 3-chloro-4-iodopyridine

Uniqueness

4-chloro-3-iodopyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C6H2ClIN2

Molecular Weight

264.45 g/mol

IUPAC Name

4-chloro-3-iodopyridine-2-carbonitrile

InChI

InChI=1S/C6H2ClIN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H

InChI Key

QBMZKEBSDWVALM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)I)C#N

Origin of Product

United States

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